N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide
Description
N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring and a dimethyl-substituted imidazole carboxamide moiety. Its molecular formula is C₁₆H₁₈N₈O (molecular weight: 354.38 g/mol), as inferred from structural analogs in the literature . The compound’s structure includes:
- A 1H-imidazole-4-carboxamide backbone with N,1-dimethyl substitutions.
- An azetidin-3-yl linker bridging the imidazole and the triazolopyridazine system.
- A [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and metabolic modulation .
Properties
IUPAC Name |
N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-19-7-11(15-8-19)14(23)20(2)10-5-21(6-10)13-4-3-12-17-16-9-22(12)18-13/h3-4,7-10H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKLEVRVYWYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide involves multiple steps, starting from the preparation of the triazole and pyridazine rings. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The pyridazine ring is typically formed by the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The azetidine ring is introduced through the reaction of azetidinones with appropriate nucleophiles. Finally, the imidazole ring is formed by the cyclization of α-amino ketones with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide (CAS 2319639-97-7)
Molecular Formula : C₁₈H₂₂N₈O
Molecular Weight : 366.4 g/mol
Key Features :
- Shares the triazolopyridazine-azetidine-imidazole scaffold but substitutes a cyclobutyl group at the triazolo ring’s 3-position.
- Pharmacological Implications : Cyclobutyl substitutions are often employed to optimize pharmacokinetic properties, suggesting this analog may exhibit enhanced bioavailability or tissue penetration.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
Molecular Formula : C₂₁H₂₂N₆O
Molecular Weight : 374.4 g/mol
Key Features :
- Replaces the triazolopyridazine core with a pyrazolo[3,4-b]pyridine system.
- Contains a phenyl group and ethyl-methyl substitutions on the pyrazole ring, increasing hydrophobicity.
- Pharmacological Implications : Pyrazolopyridine derivatives are prevalent in anticancer and anti-inflammatory agents. The hydrophobic substitutions may favor membrane permeability but reduce aqueous solubility compared to the target compound .
3-(1H-Pyrazol-4-yl)-1,2,4-triazolo[4,3-b]-1,2,4-triazin-8(7H)-yl)acetamide
Molecular Formula: Not explicitly provided (estimated C₉H₈N₈O) Key Features:
- Features a triazolo[4,3-b]triazin-8-yl core fused to a pyrazole ring.
- Lacks the azetidine linker and imidazole carboxamide, simplifying the structure.
- Pharmacological Implications : The triazolo-triazin system is associated with antiviral and antimicrobial activity, indicating divergent therapeutic applications compared to the target compound’s likely metabolic focus .
Structural and Functional Comparison Table
Research Findings and Implications
- Core Structure Impact : The triazolopyridazine system in the target compound and its cyclobutyl analog (CAS 2319639-97-7) offers rigidity and planar aromaticity, favoring interactions with ATP-binding pockets in kinases. In contrast, pyrazolopyridine derivatives (e.g., CAS 1005612-70-3) exhibit greater conformational flexibility, which may broaden target selectivity .
- Synthetic Accessibility : The azetidine linker in the target compound introduces synthetic complexity relative to simpler triazolo-triazin derivatives, which may limit scalability .
Biological Activity
N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The imidazole and triazole moieties are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this compound based on available literature and research findings.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing imidazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound Type | Tested Strains | Activity Level |
|---|---|---|
| Imidazole Derivatives | S. aureus, E. coli | Moderate to High |
| Triazole Derivatives | Bacillus subtilis, Klebsiella pneumoniae | High |
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antitumor Activity
The antitumor potential of imidazole-containing compounds has been explored in various studies. For example, some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of imidazole derivatives and evaluated their biological activities. Among these compounds, one derivative exhibited significant inhibition of tumor growth in xenograft models. The study concluded that modifications on the imidazole ring could enhance antitumor activity .
Case Study 2: Antimicrobial Testing
In another investigation, a series of triazole-based compounds were tested for their antimicrobial efficacy using the disk diffusion method against clinical isolates. The results indicated that certain modifications led to improved activity against resistant strains of bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
